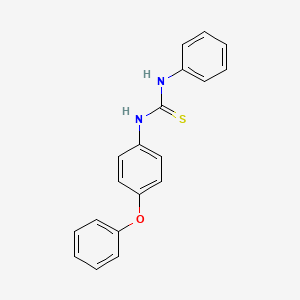

1-(4-Phenoxyphenyl)-3-phenylthiourea

Description

Properties

IUPAC Name |

1-(4-phenoxyphenyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c23-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)22-17-9-5-2-6-10-17/h1-14H,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKIBBZJVVVNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)-3-phenylthiourea typically involves the reaction of 4-phenoxyaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenoxyphenyl)-3-phenylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-(4-Phenoxyphenyl)-3-phenylthiourea against a range of pathogenic microorganisms, including multidrug-resistant strains. The compound has shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 16 µg/mL |

| Vancomycin-resistant E. faecalis | 8 µg/mL |

| E. coli | 32 µg/mL |

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Anticancer Research

This compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have demonstrated that this compound can induce cytotoxic effects, suggesting its potential as a therapeutic agent in oncology.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

These results highlight the compound's ability to inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action and potential clinical applications .

Industrial Applications

Beyond its biological significance, this compound has potential applications in industrial settings, particularly in the development of agrochemicals and materials science. Its unique chemical structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against clinical isolates of MRSA demonstrated significant antimicrobial activity, with researchers noting its potential as an alternative treatment option for resistant infections .

Case Study 2: Cancer Cell Studies

In another study focusing on lung cancer cells, the compound was shown to enhance apoptosis when used in combination with standard chemotherapeutic agents like doxorubicin. This synergistic effect suggests that it could improve treatment outcomes for patients with advanced lung cancer .

Mechanism of Action

The mechanism by which 1-(4-Phenoxyphenyl)-3-phenylthiourea exerts its effects involves interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Modifications and Physicochemical Properties

Thiourea derivatives vary widely based on substituents, which dictate their physical and chemical behaviors. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects: Electron-donating groups (e.g., phenoxy, methoxy) may improve resonance stabilization, whereas electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity .

- Hydrogen Bonding: Aminoethyl derivatives exhibit extensive intermolecular H-bonding, improving crystallinity and solubility.

Corrosion Inhibition

- Organoselenium derivatives (DS036 and DS038) exhibit superior inhibition efficiency (>90% at 1 mM) in HCl compared to non-selenium analogs due to stronger adsorption via Se–metal interactions.

- Chlorophenyl derivatives (e.g., 1-(4-Cl-phenyl)-3-phenylthiourea) achieve ~85% inhibition in 2 M HCl, attributed to the electron-withdrawing Cl enhancing charge transfer to steel surfaces.

Molecular Sensing

- 1-(3-Chlorophenyl)-3-cyclohexylthiourea shows moderate fluorescence sensitivity to Hg²⁺, while aminoethyl derivatives lack this property, indicating that halogen and cyclohexyl groups are critical for metal coordination.

Q & A

Basic: What are the common synthetic routes for 1-(4-Phenoxyphenyl)-3-phenylthiourea, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic addition of 4-phenoxyaniline to phenyl isothiocyanate under mild conditions (15–20°C) in tetrahydrofuran (THF) or ethanol. Key intermediates, such as substituted phenylthioureas, are purified via recrystallization and characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), infrared (IR) spectroscopy (C=S stretch at ~1250 cm⁻¹), and melting point analysis . For example, IR bands at 3273–3228 cm⁻¹ confirm N-H stretching in thiourea moieties .

Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization involves solvent selection (e.g., ethanol or dioxane for solubility), stoichiometric control (equimolar ratios of amines and isothiocyanates), and catalytic additives (e.g., triethylamine to accelerate cyclization). Reflux durations (4–6 hours) and post-reaction cooling rates (gradual vs. rapid) significantly affect crystallization efficiency. For instance, refluxing enaminone precursors with hydrazine derivatives in ethanol yielded pyrazolyl-thiourea derivatives at 64% efficiency . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) monitor reaction progress .

Basic: What spectroscopic techniques are critical for structural elucidation of thiourea derivatives?

¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and thiourea NH signals (δ 8.5–10.0 ppm). ¹³C NMR confirms thiocarbonyl (C=S) resonance at ~180 ppm. IR spectroscopy detects N-H (3200–3300 cm⁻¹) and C=S (1200–1300 cm⁻¹) stretches. X-ray crystallography resolves intramolecular hydrogen bonding (e.g., N-H⋯S) and space groups (e.g., monoclinic P21/n or trigonal R3H) .

Advanced: How do substitution patterns influence the conformational stability of this compound?

Substituents on the phenyl rings (e.g., methoxy, chloro) induce steric and electronic effects. X-ray studies show that para-substitutions enhance planarity, stabilizing π-π stacking, while ortho-substitutions introduce torsional strain. Intramolecular hydrogen bonding between thiourea NH and adjacent methoxy groups further stabilizes conformers, as seen in derivatives like 1-(4-methoxyphenyl)-3-phenylthiourea . Density functional theory (DFT) calculations model these interactions .

Basic: What biological assays are used to evaluate thiourea derivatives like this compound?

Anti-cholinesterase activity is assessed via Ellman’s assay using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values determined spectrophotometrically. For example, a derivative showed IC50 = 50 µg/mL against AChE . Fluorescence-based metal sensing (e.g., Hg²⁺ detection) employs spectrofluorimetry, where thioureas act as chelating probes .

Advanced: How can structure-activity relationships (SARs) guide the design of potent enzyme inhibitors?

SAR studies correlate substituent electronegativity (e.g., chloro, methoxy) with inhibitory potency. Docking simulations (AutoDock Vina) reveal that electron-withdrawing groups enhance binding to AChE’s catalytic triad (e.g., −10.01 kJ/mol docking score for 4-chlorophenyl derivatives) . Bioisosteric replacement (e.g., phenoxy vs. methoxy) optimizes hydrophobicity and target affinity .

Basic: What computational tools model the interaction of thioureas with biological targets?

Molecular docking (e.g., AutoDock, Schrödinger Suite) predicts binding poses, while molecular dynamics (MD) simulations assess stability over time. Quantum mechanical calculations (e.g., Gaussian 09) evaluate electronic properties like HOMO-LUMO gaps, which influence redox activity in corrosion inhibition .

Advanced: How do thioureas like this compound function in catalytic systems?

In Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), thioureas act as ligands and reductants. For example, 1-(4-methoxyphenyl)-3-phenylthiourea reduces Cu(II) to Cu(I), stabilizing active catalysts in aqueous conditions. Kinetic studies (e.g., turnover frequency) and X-ray absorption spectroscopy (XAS) validate mechanistic roles .

Basic: What are the challenges in crystallizing thiourea derivatives for X-ray studies?

Low solubility in polar solvents and polymorphism complicate crystallization. Slow evaporation from ethanol/water mixtures (1:1) at 4°C promotes single-crystal growth. SHELX programs resolve structures via direct methods (SHELXD) and refine against high-resolution data (SHELXL) .

Advanced: How to resolve contradictory bioactivity data across thiourea derivatives?

Meta-analyses of IC50 values identify outliers due to assay variability (e.g., enzyme source, pH). Dose-response curves and Hill coefficients differentiate true efficacy from artifactual inhibition. For instance, fluorescence quenching in Hg²⁺ sensing requires control experiments to rule out nonspecific interactions .

Basic: What environmental factors influence the stability of thiourea derivatives during storage?

Light exposure (UV) and humidity promote degradation. Stability studies recommend desiccated storage at −20°C in amber vials. Accelerated aging tests (40°C/75% RH for 6 months) assess shelf life via HPLC purity checks .

Advanced: What biodegradation pathways are predicted for this compound?

QSAR models predict microbial cleavage of the thiourea moiety into aniline and phenoxybenzene derivatives. Liquid chromatography-mass spectrometry (LC-MS) identifies metabolites, while OECD 301F assays quantify aerobic biodegradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.